Oxolane-3-carbonyl isothiocyanate
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Overview
Description
Oxolane-3-carbonyl isothiocyanate, also known as tetrahydro-3-furancarbonyl isothiocyanate, is a chemical compound with the molecular formula C6H7NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane-3-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of oxolane-3-carbonyl chloride with potassium thiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxolane-3-carbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with 1,3-dipoles to form heterocyclic compounds like thiadiazoles and triazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Cycloaddition Reagents: 1,3-dipoles such as azides and nitrile oxides are used in cycloaddition reactions.
Major Products Formed
Thiourea Derivatives: Formed from reactions with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions, including thiadiazoles and triazoles.
Scientific Research Applications
Oxolane-3-carbonyl isothiocyanate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein labeling.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of oxolane-3-carbonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Fluorescein isothiocyanate: Used in biological assays for DNA and proteins.
Allyl isothiocyanate: Found in mustard oil and has antimicrobial properties.
Uniqueness
Oxolane-3-carbonyl isothiocyanate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it valuable for specific synthetic and biological applications .
Properties
IUPAC Name |
oxolane-3-carbonyl isothiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(7-4-10)5-1-2-9-3-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNETZWZAQSQBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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